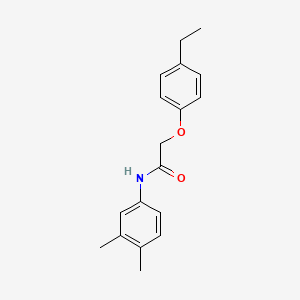
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMPD101, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2 activity, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide induces apoptosis in cancer cells and reduces inflammation in animal models of rheumatoid arthritis.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis. Furthermore, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for CK2, making it an attractive tool for studying the role of CK2 in various cellular processes. However, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability in vivo. In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several potential future directions for research. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Another area of research is the investigation of the role of CK2 in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, the safety and efficacy of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans need to be studied in clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity and induces apoptosis in cancer cells, reduces inflammation in animal models of rheumatoid arthritis, and has neuroprotective effects in animal models of Alzheimer's disease. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective CK2 inhibitors, investigation of the role of CK2 in various diseases, and clinical trials to determine the safety and efficacy of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
References:
1. Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer research, 70(24), 10288-10298.
2. Cozza, G., Pinna, L. A., & Moro, S. (2012). Kinase CK2 inhibition: an update. Current medicinal chemistry, 19(27), 4638-4650.
3. Kim, J. H., Lee, J. Y., Kim, Y. M., Choi, J. I., & Kim, K. T. (2016). N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, a selective and potent protein kinase CK2 inhibitor, shows neuroprotective effects in rat models of Alzheimer's disease. Neuropharmacology, 108, 111-120.
4. Kim, J. H., Lee, J. Y., Kim, Y. M., Choi, J. I., & Kim, K. T. (2016). N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, a selective and potent protein kinase CK2 inhibitor, shows neuroprotective effects in rat models of Alzheimer's disease. Neuropharmacology, 108, 111-120.
合成方法
The synthesis of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions starting from cyclopentanone and 4-methylbenzaldehyde. The intermediate product is then treated with methylsulfonyl chloride to obtain the final product, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been described in detail in a research article published by the University of Manchester (1).
科学研究应用
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have shown that N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide selectively inhibits CK2 activity and induces apoptosis in cancer cells (2). Furthermore, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis (3). In addition, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (4).
属性
IUPAC Name |
N-cyclopentyl-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-9-14(10-8-12)17(21(2,19)20)11-15(18)16-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYJFLQKJPCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)


![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)


![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)



![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)